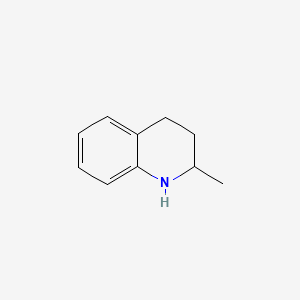

1,2,3,4-Tetrahydroquinaldine

概述

描述

1,2,3,4-Tetrahydroquinaldine is an organic compound with the molecular formula C10H13N. It is a derivative of quinaldine, characterized by the partial hydrogenation of the quinoline ring. This compound is a colorless to orange liquid and is known for its applications in various chemical and industrial processes .

准备方法

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinaldine can be synthesized through the hydrogenation of quinaldine. This process typically involves the use of a catalyst such as palladium on carbon (Pd/C) or ruthenium nanoparticles stabilized with polyvinylpyrrolidone (PVP) and 1-adamantanecarboxylic acid (AdCOOH). The reaction is carried out under mild conditions with hydrogen gas .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of high-pressure hydrogenation reactors. The process includes dissolving quinaldine in a suitable solvent, adding the catalyst, and then subjecting the mixture to hydrogen gas under controlled temperature and pressure conditions. The product is then purified through distillation .

化学反应分析

Catalytic Hydrogenation and Borrowing Hydrogen Reactions

The borrowing hydrogen (BH) methodology enables alkylation of the tetrahydroquinoline scaffold using alcohols. A manganese(I) PN₃ pincer complex catalyzes reactions between 2-aminobenzyl alcohols and secondary alcohols to form N-substituted derivatives (Table 1) .

| Substrate Pair | Product Yield (%) | Reaction Conditions |

|---|---|---|

| 2-aminobenzyl alcohol + 1-phenylethanol | 76 | 120°C, KH/KOH, 16 h |

| 2-aminobenzyl alcohol + cyclohexanol | 68 | 120°C, KH/KOH, 24 h |

| 2-aminobenzyl alcohol + 4-methyl-1-phenylethanol | 63 | 100°C, KH/KOH, 24 h |

Mechanism: The reaction proceeds via dehydrogenation of the alcohol to a ketone, followed by condensation with the amine and subsequent hydrogenation .

Bromination and Dehydrogenation

N-Bromosuccinimide (NBS)-mediated bromination-dehydrogenation converts tetrahydroquinolines to brominated quinolines. For example, 4-phenyltetrahydroquinoline reacts with 5.0 equivalents of NBS in CHCl₃ to yield 3,6,8-tribromoquinoline (71% yield) .

Key Observations :

-

Electrophilic bromination occurs at positions 6 and 8 of the aromatic ring.

-

Dehydrogenation proceeds via radical intermediates, confirmed by TEMPO inhibition studies .

-

Substituents influence regioselectivity: electron-donating groups enhance bromination at para positions (Table 2) .

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-phenyltetrahydroquinoline | 3,6,8-tribromoquinoline | 71 |

| 6-chloro-4-phenyltetrahydroquinoline | 4-chloro-6,8-dibromoquinoline | 83 |

Oxidation and Cyclization Reactions

Oxidative cyclization using TiO₂ under UV light converts tetrahydroquinolines to quinolines. For example, 3-methyltetrahydroquinoline undergoes dehydrogenation to 3-methylquinoline with 87% efficiency .

Notable Pathways :

-

Thermal annulation : N-(2-alkenylphenyl)amino chromium carbenes cyclize to tetrahydroquinolines at 140°C (yields: 12–70%) .

-

Acid-catalyzed rearrangements : Triflic acid promotes cyclization of propargylamines to dihydroquinolinones (up to 90% yield) .

Functionalization via Cross-Coupling

Brominated derivatives undergo regioselective cross-coupling:

| Brominated Substrate | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| 3,6,8-tribromoquinoline | Phenylacetylene | 6-phenylethynylquinoline | 85 |

| 6-bromo-8-chloroquinoline | 4-methoxyphenylboronic acid | 6-(4-methoxyphenyl)quinoline | 78 |

Reductive Amination and Alkylation

Reductive amination of tetrahydroquinolines with aldehydes (e.g., formaldehyde) produces N-alkylated derivatives. For example, N-methylation proceeds with 93–98% yield using H₂ and Pd/C .

Critical Factors :

科学研究应用

Pharmaceutical Applications

1,2,3,4-Tetrahydroquinaldine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the development of drugs targeting conditions such as schizophrenia and HIV. The following table summarizes key pharmaceutical applications:

| Compound | Target Condition | Yield | Reference |

|---|---|---|---|

| CDP-352 | JAK inhibitor | 72% | |

| Irgarol | Herbicide | 90% | |

| BLLSQ-MOH | Squaraine dye | 77% | |

| PF-2545920 | Schizophrenia | Not specified | |

| Mefloquine | Malaria | Not specified |

Case Study: Synthesis of CDP-352

In a recent study, this compound was utilized in a nickel-catalyzed reaction to synthesize CDP-352, a potent JAK inhibitor. The process demonstrated high efficiency with a yield of 72%, showcasing the compound's utility in drug synthesis .

Agrochemical Applications

The compound is also significant in agrochemical formulations. It plays a role in synthesizing herbicides and pesticides. The following table highlights its applications in agrochemicals:

| Agrochemical | Function | Yield | Reference |

|---|---|---|---|

| Irgarol | Algaecide | 90% | |

| Various herbicides | Plant protection | Not specified |

Catalytic Applications

This compound has been explored for its catalytic properties in organic synthesis. It has been used as a substrate in dehydrogenation reactions to produce valuable heterocycles.

Case Study: Dehydrogenation Reactions

A cobalt-oxide-based catalyst was employed to facilitate the dehydrogenation of this compound under mild conditions. This reaction yielded quinoline derivatives with high efficiency (up to 90%) and demonstrated the potential for synthesizing biologically active compounds .

Chemical Synthesis

The compound is pivotal in various synthetic methodologies. Its ability to undergo reactions such as C–N cross-coupling has been extensively studied.

Table: Synthetic Methodologies Involving this compound

作用机制

The mechanism of action of 1,2,3,4-tetrahydroquinaldine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the structure of the derivatives formed .

相似化合物的比较

1,2,3,4-Tetrahydroisoquinoline: Similar in structure but differs in the position of the nitrogen atom.

2-Methyltetrahydroquinoline: A methyl-substituted derivative with different chemical properties.

Uniqueness: 1,2,3,4-Tetrahydroquinaldine is unique due to its specific hydrogenation pattern and its versatile applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic organic chemistry .

生物活性

1,2,3,4-Tetrahydroquinaldine (THQ) is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of THQ, focusing on its pharmacological potential, structure-activity relationships (SAR), and recent research findings.

Overview of Biological Activities

This compound derivatives have been associated with various pharmacological effects, including:

- Anticancer : Several studies have highlighted the potential of THQ derivatives in inhibiting cancer cell proliferation.

- Neuroprotective : Compounds derived from THQ have shown promise in treating neurodegenerative disorders by acting as inhibitors of neuronal nitric oxide synthase (nNOS) .

- Anti-inflammatory : THQ derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Antimicrobial : Research indicates that THQ compounds demonstrate activity against various pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural modifications. The presence and position of substituents on the tetrahydroquinoline scaffold can significantly influence its pharmacological properties. For instance:

- Substituents at the 6-position of the THQ ring enhance neuroprotective effects.

- Alkyl and aryl groups at specific positions can improve anticancer activity .

Recent Research Findings

Recent studies have provided insights into the synthesis and biological evaluation of THQ derivatives:

Case Studies

- Neuronal Nitric Oxide Synthase Inhibition :

- Antioxidant Activity :

- Anticancer Activity :

Data Tables

The following table summarizes key biological activities associated with different THQ derivatives:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3,4-tetrahydroquinaldine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves reduction of quinaldine derivatives. For example, LiAlH₄ in THF at room temperature reduces ketones to secondary alcohols, followed by chlorination with SOCl₂ in CHCl₃ to form intermediates . Alternative routes include catalytic hydrogenation or reductive amination under varying temperatures and catalysts (e.g., cobalt oxide supported on nitrogen-doped carbon for dehydrogenation) . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time, with yields ranging from 50% to 90% depending on the pathway .

Q. How can researchers characterize this compound’s physical properties for reproducibility?

- Methodological Answer : Key properties include boiling point (250°C), density (1.02 g/cm³), refractive index (1.522), and vapor pressure (0.0152 mmHg at 25°C) . Characterization via GC-MS, NMR (¹H/¹³C), and IR spectroscopy is critical for verifying purity. For example, chiral separation of enantiomers can be achieved using SFC chiral column chromatography .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Zinc chloride precipitation is a robust method. Adding ZnCl₂ to reaction mixtures precipitates basic products as complexes (e.g., a 2:1 complex of 6-fluoroquinaldine hydrochloride and ZnCl₂), enabling removal of unreacted aniline and byproducts. Subsequent washing with 2-propanol isolates the pure compound .

Advanced Research Questions

Q. How does catalytic dehydrogenation of this compound proceed under heterogeneous conditions?

- Methodological Answer : Cobalt oxide supported on nitrogen-doped carbon catalyzes aerobic dehydrogenation at low temperatures (e.g., 120°C) with high selectivity. The process involves cleavage of C-N bonds and desorption of H₂, monitored via GC-MS. Catalyst recyclability and oxygen partial pressure significantly impact turnover frequency .

Q. What computational methods validate the catalytic N-arylation of this compound?

- Methodological Answer : DFT studies model Gibbs free energy profiles for Ni-catalyzed N-arylation with chlorobenzene. Unsymmetric N-heterocyclic carbene (NHC) ligands lower activation barriers by stabilizing transition states. Experimental validation shows 72% yield for arylations under optimized NHC conditions .

Q. How does this compound derivatives inhibit BET bromodomains, and what structural modifications enhance activity?

- Methodological Answer : (S)-N-acetyl tetrahydroquinaldine ((S)-N-Ac-THQ) mimics acetyl lysine to competitively inhibit BET bromodomains. Modifications like fluorination at C6 or alkylation of the tetrahydroquinoline ring improve binding affinity (e.g., I-BET726, a clinical candidate). Activity is assessed via fluorescence polarization assays and X-ray crystallography .

Q. What mechanistic insights explain byproduct formation in the Doebner-Miller synthesis of quinaldines?

- Methodological Answer : The reaction of p-fluoroaniline with crotonaldehyde produces N-alkylanilines and tetrahydroquinaldine derivatives via cyclocondensation. Byproducts arise from incomplete cyclization or over-alkylation, mitigated by controlling reaction stoichiometry and acid catalysts (e.g., ZnCl₂) to shift equilibrium toward the desired product .

Q. How can Design of Experiments (DoE) optimize this compound synthesis?

- Methodological Answer : DoE identifies critical factors (e.g., temperature, catalyst loading, solvent ratio) using factorial designs. For example, a 2³ factorial design can model interactions between LiAlH₄ concentration, reaction time, and solvent polarity to maximize yield. Response surface methodology (RSM) refines optimal conditions .

Q. How do researchers reconcile contradictory data on dehydrogenation yields across different catalytic systems?

- Methodological Answer : Discrepancies arise from catalyst surface area, support material, and reaction atmosphere (e.g., O₂ vs. N₂). For instance, cobalt-based catalysts yield >80% dehydrogenation under aerobic conditions, while noble metals (Pd/C) require H₂ acceptors. Cross-validation via in-situ FTIR and kinetic studies clarifies mechanistic differences .

Q. What role does computational modeling play in predicting this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : DFT simulations predict regioselectivity in Suzuki-Miyaura couplings by calculating transition-state energies for boronic acid addition. For example, electron-withdrawing substituents on the tetrahydroquinoline ring lower activation barriers for aryl coupling at the C8 position .

属性

IUPAC Name |

2-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZICUKPOZUKZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397311 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-19-4, 25448-05-9, 74497-74-8 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, tetrahydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-1,2,3,4-Tetrahydro-2-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074497748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1780-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, tetrahydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1,2,3,4-tetrahydro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-tetrahydro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyltetrahydroquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHV42AW48X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。